molecular formula C24H27N5O4 B2418262 2-{8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl}-N-(3-acetamidophenyl)acetamide CAS No. 941880-39-3

2-{8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl}-N-(3-acetamidophenyl)acetamide

Cat. No.: B2418262
CAS No.: 941880-39-3
M. Wt: 449.511
InChI Key: UDDCUISZKNJFJV-UHFFFAOYSA-N
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Description

2-{8-benzyl-2,4-dioxo-1,3,8-triazaspiro[45]decan-3-yl}-N-(3-acetamidophenyl)acetamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl}-N-(3-acetamidophenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the spirocyclic core, followed by the introduction of the benzyl and acetamidophenyl groups. Common reagents used in these steps include:

    Spirocyclic Core Formation: This step may involve cyclization reactions using reagents such as diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3).

    Benzyl Group Introduction: Benzylation can be achieved using benzyl bromide in the presence of a base like potassium carbonate (K2CO3).

    Acetamidophenyl Group Addition: This step may involve acylation reactions using acetic anhydride and an appropriate catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl}-N-(3-acetamidophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or acetamidophenyl groups using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaH in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl}-N-(3-acetamidophenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Compounds: Other spirocyclic compounds with similar structures.

    Benzyl Derivatives: Compounds containing benzyl groups.

    Acetamidophenyl Derivatives: Compounds with acetamidophenyl groups.

Uniqueness

2-{8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl}-N-(3-acetamidophenyl)acetamide is unique due to its specific combination of functional groups and spirocyclic core. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O4/c1-17(30)25-19-8-5-9-20(14-19)26-21(31)16-29-22(32)24(27-23(29)33)10-12-28(13-11-24)15-18-6-3-2-4-7-18/h2-9,14H,10-13,15-16H2,1H3,(H,25,30)(H,26,31)(H,27,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDCUISZKNJFJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C(=O)C3(CCN(CC3)CC4=CC=CC=C4)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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